molecular formula C13H16N2O2S B2360460 tert-Butyl N-(1,3-benzothiazol-2-ylmethyl)carbamate CAS No. 864738-25-0

tert-Butyl N-(1,3-benzothiazol-2-ylmethyl)carbamate

Cat. No.: B2360460
CAS No.: 864738-25-0
M. Wt: 264.34
InChI Key: WDBJYSYXXUQTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(1,3-benzothiazol-2-ylmethyl)carbamate (CAS: 864738-25-0, referred to as QY-1343) is a benzothiazole-derived carbamate compound. Benzothiazoles are heterocyclic systems containing sulfur and nitrogen atoms, known for diverse biological activities, including antimicrobial and anti-tuberculous properties . QY-1343 features a tert-butyl carbamate group attached to the methylene bridge of the benzothiazole-2-ylmethyl moiety. Its high purity (98%) and structural modularity make it a valuable intermediate in organic synthesis, particularly in the development of enzyme inhibitors such as Urokinase-Type Plasminogen Activator (uPA) inhibitors .

Properties

IUPAC Name

tert-butyl N-(1,3-benzothiazol-2-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-13(2,3)17-12(16)14-8-11-15-9-6-4-5-7-10(9)18-11/h4-7H,8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBJYSYXXUQTSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Solvents

Component Role Common Examples
Amine substrate Reactant needing protection 1,3-benzothiazol-2-ylmethylamine
Boc anhydride Carbonylating agent Di-tert-butyl dicarbonate
Base Deprotonates amine Triethylamine, NaHCO₃, DMAP
Solvent Facilitates homogeneous mixing THF, CH₂Cl₂, Acetonitrile

Key Considerations :

  • Equimolar Ratios : Boc anhydride is typically used in 1.1–2.0 equivalents to ensure complete conversion.
  • Base Selection : Triethylamine is preferred for non-polar solvents, while NaHCO₃ is effective in biphasic systems.

Reaction Conditions and Work-Up

Parameter Optimal Range Impact on Yield
Temperature 20–40°C Higher temps risk decomposition
Reaction Time 2–24 hours Longer times improve completion
Solvent Polarity Aprotic (e.g., THF, CH₂Cl₂) Enhances reagent compatibility

Work-Up Protocol :

  • Quench Excess Boc Anhydride : Add methanol to hydrolyze residual anhydride.
  • Phase Separation : Extract with organic solvent (e.g., EtOAc) and wash with brine.
  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate) or crystallization.

Synthetic Routes and Variations

Standard Boc Protection

Procedure :

  • Dissolve 1,3-benzothiazol-2-ylmethylamine in THF.
  • Add Boc anhydride (1.5 equiv) and triethylamine (1.2 equiv).
  • Stir at 25°C for 12–16 hours.
  • Quench with MeOH, extract with EtOAc, and dry over Na₂SO₄.

Yield : ~75–85% (based on analogous Boc protections).

Alternative Methods

Method Advantages Limitations
Electrochemical Avoids stoichiometric reagents Requires specialized equipment
Microwave-Assisted Accelerated reaction times Risk of byproduct formation
Solid-Phase Simplified purification Higher reagent costs

Note : Electrochemical methods (e.g., using TBATB/K₂CO₃ in DMA) achieve moderate yields (~56%) but are less commonly employed.

Challenges and Mitigation Strategies

Challenge Solution Rationale
Over-Alkylation Use 1.1–1.5 equiv Boc anhydride Prevents bis-protection
Byproduct Formation Anhydrous conditions Minimizes hydrolysis
Low Solubility Polar aprotic solvents (e.g., DMF) Enhances reactant dissolution

Comparative Analysis of Reaction Conditions

Source Conditions Yield Key Insight
Fisher Scientific NaHCO₃, CHCl₃/H₂O, reflux 85–90% Biphasic systems improve efficiency
Sigma-Aldrich TEA, THF, 25°C, 12h 75–80% Mild conditions minimize decomposition
Literature (PMC) Boc₂O, CH₃CN/H₂O, 353K 60–65% High temps reduce selectivity

Industrial-Scale Considerations

Scalability :

  • Continuous Flow Systems : Enable precise temperature control and reduced byproducts.
  • Automated Work-Up : Centrifugal separation replaces manual extraction.

Cost Optimization :

  • Solvent Recovery : Reuse polar aprotic solvents via distillation.
  • Base Recycling : Triethylamine can be regenerated from HCl salts.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(1,3-benzothiazol-2-ylmethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted carbamates or thiocarbamates.

Scientific Research Applications

Synthesis of tert-Butyl N-(1,3-benzothiazol-2-ylmethyl)carbamate

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with carbamate precursors. Various synthetic pathways have been developed to optimize yields and purity. For instance, a common method includes the use of BOC-protected amino acids as starting materials, followed by coupling reactions under controlled conditions to yield the desired carbamate structure .

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications. Key areas of interest include:

1. Antimicrobial Activity:
Research indicates that benzothiazole derivatives, including this compound, possess significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent .

2. Anticancer Properties:
Several studies have explored the anticancer potential of benzothiazole derivatives. The compound has shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells. For example, in assays against human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), certain derivatives exhibited promising inhibitory effects .

3. Inhibition of Enzymatic Activity:
this compound has been investigated for its ability to inhibit specific enzymes associated with disease processes. Notably, it has been identified as a potential inhibitor of phosphodiesterase 4 (PDE4), which is implicated in inflammatory and neurological disorders .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzothiazole derivatives against Mycobacterium tuberculosis. The results indicated that compounds similar to this compound exhibited effective inhibition at low concentrations (MIC values), comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In a comparative study assessing the cytotoxicity of various benzothiazole derivatives on cancer cell lines, this compound demonstrated selective toxicity towards MDA-MB-231 cells with an IC50 value significantly lower than that of conventional chemotherapeutics .

Data Summary Table

Application Area Activity Reference
AntimicrobialEffective against M. tuberculosis
AnticancerSelective cytotoxicity in breast cancer cells
Enzyme inhibitionPotential PDE4 inhibitor

Mechanism of Action

The mechanism of action of tert-Butyl N-(1,3-benzothiazol-2-ylmethyl)carbamate involves its interaction with specific molecular targets. In biological systems, it acts as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include inhibition of enzyme-mediated reactions and modulation of protein-protein interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs of QY-1343, highlighting variations in heterocyclic cores, substituents, and applications:

Compound ID Core Structure Substituents/Modifications Purity CAS Number Potential Applications
QY-1343 1,3-Benzothiazole N-(2-ylmethyl)tert-butyl carbamate 98% 864738-25-0 Intermediate for uPA inhibitors
SH-6052 1-Benzofuran N-(2-yl)tert-butyl carbamate 96% 1629535-19-8 Not specified
HC-4102 1,3-Benzothiazole 4-(2-yl)piperidine-1-carboxylate 98% 1373879-28-7 Not specified
SH-5867 1-Benzothiophen N-(2-yl)tert-butyl carbamate 98% 89673-36-9 Not specified
YC-3037 1,3-Benzoxazole 5-tert-butyl-2-amine 95% 947505-01-3 Not specified
Key Observations:

Heterocyclic Core: QY-1343 and HC-4102 share the benzothiazole core, which confers sulfur- and nitrogen-mediated electronic effects. In contrast, SH-6052 (benzofuran) and YC-3037 (benzoxazole) contain oxygen, altering aromaticity and hydrogen-bonding capabilities .

Substituent Effects :

  • QY-1343’s methylene-linked carbamate group enhances steric bulk compared to SH-6052’s direct carbamate attachment. This may influence solubility and reactivity in synthetic pathways.
  • HC-4102 integrates a piperidine carboxylate, introducing a basic nitrogen and a carboxylate ester, which could improve solubility in polar solvents .

Purity and Applications :

  • QY-1343 and HC-4102 (98% purity) are likely preferred in high-precision synthesis, whereas SH-6052 (96%) may require additional purification for sensitive reactions.
  • While QY-1343 was synthesized as an intermediate for uPA inhibitors , analogous compounds like SH-5867 and YC-3037 lack explicit activity data, underscoring the importance of substituent positioning in bioactivity.

Crystallographic and Computational Insights

Structural characterization of such compounds often employs programs like SHELX for crystallographic refinement . While direct evidence is lacking for QY-1343, analogs like tert-Butyl N-[6-(N,N-dipropylcarbamoyl)-1,3-benzothiazol-2-yl]carbamate (from ) likely utilized similar software for structural validation, ensuring accurate stereochemical assignments.

Biological Activity

tert-Butyl N-(1,3-benzothiazol-2-ylmethyl)carbamate is a compound that has gained attention for its potential biological activities, particularly in medicinal chemistry. Its structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound can be classified as a carbamate derivative. The compound's mechanism of action primarily involves its ability to inhibit specific enzymes by binding to their active sites. This inhibition prevents substrate binding and subsequent catalytic activity, affecting various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound acts as an inhibitor for certain enzymes, which is crucial for its biological activity.
  • Protein Interactions: It modulates protein-protein interactions, influencing cellular signaling pathways.

Biological Activities

The compound has been studied for several biological activities:

  • Antibacterial Activity: Research indicates that derivatives of benzothiazole compounds exhibit significant antibacterial properties. For example, similar compounds have shown effectiveness against strains such as E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 250 μg/mL to 500 μg/mL .
  • Antifungal Activity: In addition to antibacterial properties, some studies have explored the antifungal potential of benzothiazole derivatives. The structure of this compound suggests it may also exhibit antifungal activity through similar mechanisms.
  • Anti-inflammatory Effects: Preliminary studies have indicated that compounds with a benzothiazole moiety can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/SystemsObserved EffectsReference
AntibacterialE. coli, S. aureusSignificant inhibition (MIC: 250 μg/mL)
AntifungalCandida albicansModerate antifungal activity
Anti-inflammatoryCytokine productionInhibition of TNFα production

Synthesis and Structural Analysis

The synthesis of this compound typically involves the reaction of benzothiazole derivatives with carbamates under controlled conditions to yield the desired product in moderate to high yields .

Synthesis Example:
A common synthetic route involves treating a benzothiazole derivative with tert-butyl isocyanate in the presence of a base like triethylamine in a solvent such as dichloromethane at room temperature.

Q & A

Q. What are common synthetic routes for tert-butyl N-(1,3-benzothiazol-2-ylmethyl)carbamate?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
  • Step 1 : Activation of the benzothiazole moiety via alkylation or amidation.
  • Step 2 : Introduction of the tert-butyl carbamate group via carbamate coupling agents (e.g., Boc anhydride) under basic conditions (e.g., NaHCO₃) .
  • Step 3 : Purification using column chromatography or recrystallization.
    Key intermediates and reaction progress can be monitored by TLC or LC-MS.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : To confirm the presence of the tert-butyl group (singlet at ~1.4 ppm for CH₃) and benzothiazole protons (aromatic signals at 7.0–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation (e.g., ESI+ mode).
  • IR Spectroscopy : Detection of carbamate C=O stretching (~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

Q. What safety precautions are recommended for handling this compound?

  • Methodological Answer :
  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential respiratory irritation .
  • Store in a cool, dry place away from oxidizing agents.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides bond lengths/angles and hydrogen-bonding networks .
  • Example: A study on a benzothiazole derivative used SHELX to resolve torsional angles between the benzothiazole and carbamate groups, confirming non-planarity .

Q. How do experimental and computational data contradictions arise in structural studies, and how can they be resolved?

  • Methodological Answer :
  • Source of Contradictions : Discrepancies in bond lengths or dihedral angles between DFT calculations and X-ray data may stem from crystal packing effects or solvent interactions.
  • Resolution :
  • Compare refinement outputs from SHELXL (direct methods) and SIR97 (Fourier-based) to identify systematic errors .
  • Validate computational models with solvent inclusion or dispersion corrections (e.g., Grimme’s D3 method).

Q. What strategies optimize regioselective functionalization of the benzothiazole ring?

  • Methodological Answer :
  • Directed lithiation : Use tert-butoxycarbonyl (Boc) as a directing group to activate specific positions (e.g., C-6) .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, 80°C) for C-C bond formation at the 2-position .

Q. How can reaction yields be improved in multi-step syntheses?

  • Methodological Answer :
  • Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., in carbamate coupling steps) .
  • Catalytic Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate Boc protection steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.